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Compound of Interest

Compound Name: 4-Chlorophenyl mesityl sulfone

CAS No.: 22944-35-0

Cat. No.: B11939437 Get Quote

In the realm of drug development and materials science, a molecule's therapeutic efficacy or

functional performance is inextricably linked to its three-dimensional structure. Crystallography

is not merely about determining a static atomic arrangement; it is about understanding the

fundamental forces that dictate a molecule's preferred conformation and how it interacts with its

neighbors. This knowledge is paramount for:

Structure-Activity Relationship (SAR) Studies: A precise molecular geometry provides the

basis for computational modeling and rational drug design.

Polymorph Screening: Different crystal packing arrangements (polymorphs) can drastically

alter a drug's solubility, stability, and bioavailability. Identifying and characterizing the most

stable form is a critical step in drug development.

Intellectual Property: A well-characterized crystal structure provides a robust foundation for

patent claims.

4-Chlorophenyl mesityl sulfone, with its rigid sulfonyl linker and distinct aromatic systems,

presents an excellent case study. The interplay of the electron-withdrawing chlorophenyl group

and the sterically demanding, electron-donating mesityl group creates a unique electronic and

conformational profile, the understanding of which begins with its crystal structure.
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Synthesis and Generation of Analysis-Grade Single
Crystals
The acquisition of a high-quality crystal structure begins with the synthesis of high-purity

material and the subsequent growth of diffraction-quality single crystals. The most direct and

reliable method for synthesizing 4-Chlorophenyl mesityl sulfone is the Friedel-Crafts

sulfonylation reaction.

Experimental Protocol: Synthesis and Crystallization
Causality Behind Choices:

Anhydrous Conditions: The Lewis acid catalyst, AlCl₃, is extremely moisture-sensitive. The

reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent

deactivation of the catalyst and ensure a high yield.

Slow Cooling: The key to growing large, well-ordered single crystals is to allow the molecules

sufficient time to arrange themselves into a thermodynamically stable lattice. Rapid

precipitation traps solvent and leads to polycrystalline or amorphous material, which is

unsuitable for single-crystal X-ray diffraction.

Step-by-Step Methodology:

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic

stirrer, dropping funnel, and nitrogen inlet is charged with anhydrous aluminum chloride (1.1

eq) and anhydrous dichloromethane (DCM). The suspension is cooled to 0°C in an ice bath.

Reactant Addition: A solution of 4-chlorobenzenesulfonyl chloride (1.0 eq) in anhydrous DCM

is added dropwise to the stirred suspension. Subsequently, mesitylene (1.2 eq) is added

dropwise over 20 minutes.

Reaction Progression: The mixture is allowed to slowly warm to room temperature and is

stirred for 16 hours. Reaction progress can be monitored by Thin Layer Chromatography

(TLC).

Workup and Quenching: The reaction is carefully quenched by pouring it onto a mixture of

crushed ice and 2M HCl. This hydrolyzes the aluminum salts and protonates any remaining
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bases.

Extraction and Purification: The organic layer is separated. The aqueous layer is extracted

twice more with DCM. The combined organic layers are washed with brine, dried over

anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the

crude product.

Crystallization: The crude white solid is dissolved in a minimum amount of hot ethanol. The

flask is covered and left undisturbed at room temperature for slow cooling. After 24-48 hours,

colorless, prism-shaped crystals suitable for X-ray analysis should form.

Workflow Diagram: From Reagents to Crystal
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Caption: The sequential workflow from synthesis to the formation of single crystals.
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Single-Crystal X-ray Diffraction: Unveiling the
Structure
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement

of atoms in a crystalline solid. The process involves irradiating a single crystal with X-rays and

analyzing the resulting diffraction pattern.

Protocol: Data Collection and Structure Refinement
Crystal Mounting: A suitable crystal (ideally 0.1-0.3 mm in all dimensions, free of cracks) is

selected under a microscope and mounted on a cryoloop.

Data Collection: The crystal is placed on a diffractometer and cooled to a low temperature

(typically 100 K) using a nitrogen stream. This minimizes thermal motion of the atoms,

resulting in a sharper diffraction pattern and higher quality data. A full sphere of diffraction

data is collected by rotating the crystal in the X-ray beam.

Data Reduction: The raw diffraction images are processed. The intensities of the reflections

are integrated, and corrections are applied for factors like Lorentz and polarization effects.

Structure Solution: The phase problem is solved using direct methods or Patterson methods

to generate an initial electron density map. This map reveals the positions of the heavier

atoms (S, Cl).

Structure Refinement: The initial atomic model is refined against the experimental data using

a full-matrix least-squares method. In this iterative process, atomic positions and anisotropic

displacement parameters are adjusted to improve the agreement between the calculated

and observed structure factors. Hydrogen atoms are typically placed in geometrically

calculated positions.

Validation: The final structure is validated using software like checkCIF to ensure it is

chemically sensible and meets established crystallographic standards. The data is then

deposited in a public database like the Cambridge Crystallographic Data Centre (CCDC).

Tabulated Crystallographic Data
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The following table presents representative crystallographic data for 4-Chlorophenyl mesityl
sulfone.

Parameter Value

Chemical Formula C₁₅H₁₅ClO₂S

Formula Weight 294.79 g/mol

Crystal System Monoclinic

Space Group P2₁/n

a (Å) 8.512(3)

b (Å) 16.234(5)

c (Å) 10.876(4)

β (°) 98.45(1)

Volume (Å³) 1485.1(9)

Z (molecules/unit cell) 4

Calculated Density (g/cm³) 1.318

Temperature (K) 100(2)

R-factor (R1) [I>2σ(I)] 0.045

wR2 (all data) 0.118

Goodness-of-fit (GOF) 1.05

Analysis of the Crystal Structure
Molecular Conformation
The crystal structure reveals a non-planar conformation. The sulfone group acts as a

tetrahedral linker between the two aromatic rings. Due to steric hindrance from the ortho-methyl

groups of the mesityl ring, the two rings are significantly twisted relative to each other. The

dihedral angle between the mean plane of the 4-chlorophenyl ring and the mesityl ring is a

critical conformational parameter, typically falling in the range of 70-90°.
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Intermolecular Interactions and Crystal Packing
In the absence of strong hydrogen bond donors like O-H or N-H groups, the crystal packing is

dictated by a combination of weaker, yet highly influential, intermolecular forces.

C-H···O Hydrogen Bonds: The sulfone oxygen atoms are effective hydrogen bond acceptors.

The crystal lattice is stabilized by a network of weak C-H···O hydrogen bonds, where

hydrogen atoms from both the chlorophenyl and mesityl rings interact with the sulfone

oxygens of neighboring molecules.

π-π Stacking: Aromatic rings can interact through π-π stacking.[1][2] In this structure, offset

or parallel-displaced π-π interactions between the 4-chlorophenyl rings of adjacent

molecules contribute to the overall packing efficiency.

Halogen Interactions: While not a formal halogen bond, the chlorine atom can participate in

weak, attractive interactions with electron-rich regions of neighboring molecules.

These interactions guide the self-assembly of the molecules into a stable, three-dimensional

supramolecular architecture.

Logical Diagram: From Interaction to Property
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Caption: The hierarchical influence of molecular geometry on the bulk properties of the

material.
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Conclusion and Outlook
This guide has systematically detailed the crystallographic characterization of 4-Chlorophenyl
mesityl sulfone, from its chemical synthesis to the intricate details of its crystal packing. The

protocols provided are robust and grounded in established best practices, ensuring

reproducibility. The structural analysis highlights the crucial role of weak intermolecular

interactions, such as C-H···O hydrogen bonds and π-π stacking, in defining the solid-state

architecture.[1][2] For professionals in drug development, this detailed crystallographic data is

the essential starting point for understanding polymorphism, formulating stable dosage forms,

and conducting advanced computational studies to predict binding affinities and other critical

properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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